MAT2A inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionine adenosyltransferase 2A (MAT2A) is a rate-limiting enzyme in the methionine cycle that primarily catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine triphosphate (ATP) . MAT2A inhibitors prevent the synthesis of SAM from methionine and have therefore attracted increasing attention as potential chemotherapeutic agents in cancers characterized by MTAP-loss .
Synthesis Analysis
The synthesis of MAT2A inhibitors involves a structure-guided design process. Fragment screening followed by iterative structure-guided design enabled >10,000-fold improvement in potency of a family of allosteric MAT2A inhibitors .Molecular Structure Analysis
MAT2A inhibitors are substrate noncompetitive and inhibit the release of the product, S-adenosyl methionine (SAM), from the enzyme’s active site . They bind an allosteric site on MAT2A that overlaps with the binding site for the MAT2A regulator, Mat2B .Chemical Reactions Analysis
MAT2A primarily catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine triphosphate (ATP) . Inhibition of MAT2A leads to a reduction in SAM levels in cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of MAT2A inhibitors are crucial for their efficacy. For instance, the development of brain-penetrating MAT2A inhibitors focused on the interaction of hydrogen bond acceptor in the scaffolds with arginine residue Arg313 in MAT2A protein and the improvement of physicochemical properties, including logP and logBB .Wissenschaftliche Forschungsanwendungen
Cancer Treatment : MAT2A is a rate-limiting enzyme in the methionine cycle, crucial for synthesizing S-adenosylmethionine (SAM) from methionine and ATP. It's recognized as a therapeutic target for cancer treatment, with several MAT2A inhibitors reported and three entering clinical trials for treating solid tumors or lymphoma with MTAP loss (Li et al., 2022).
Targeting MTAP-Deleted Cancers : Inhibiting MAT2A has shown effectiveness in treating MTAP-deleted cancers. For instance, the compound AG-270 was found to reduce SAM-dependent methylation events and inhibit proliferation of MTAP-null cells both in vitro and in vivo, demonstrating its potential as a cancer treatment (Konteatis et al., 2021).
Bone Health : MAT2A inhibitors, such as AG-270, have also shown promise in preventing ovariectomy-induced bone loss, suggesting their potential in treating osteoporosis due to osteoclast dysfunction (Kang et al., 2022).
Enhancing Anti-tumor Activity in Combination Therapies : Combining the MAT2A inhibitor AG-270 with other standard-of-care agents like taxanes and gemcitabine has demonstrated enhanced anti-tumor activity, suggesting a synergistic effect in cancer treatment (Hyer et al., 2020).
Exploration in Central Nervous System Therapies : The identification of brain-penetrant MAT2A inhibitors opens up new opportunities to explore potential therapeutic effects of SAM modulation in the central nervous system (Li et al., 2022).
Inhibition in Colon Cancer : FIDAS agents, targeting MAT2A, have shown the ability to repress colon cancer by inhibiting the proliferation of colorectal cancer cells in vitro and in vivo (Zhang et al., 2013).
Role in Preimplantation Development : MAT2A plays a crucial role in successful preimplantation development and life-long programming of health and disease, as observed in bovine studies (Ikeda et al., 2017).
Novel Inhibitors with Better Safety Profile : The development of novel MAT2A inhibitors like SCR-7952, which demonstrated robust anti-tumor activities and a better safety profile, indicates ongoing advancements in this field (Zhou et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQNZDNHUAVEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MAT2A inhibitor |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.